molecular formula C10H12N2O3 B174919 N-(2,3-dimethyl-6-nitrophenyl)acetamide CAS No. 138330-47-9

N-(2,3-dimethyl-6-nitrophenyl)acetamide

Cat. No. B174919
M. Wt: 208.21 g/mol
InChI Key: CZLTXJVPEMCPLP-UHFFFAOYSA-N
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Description

N-(2,3-dimethyl-6-nitrophenyl)acetamide is a chemical compound that can be synthesized through various chemical reactions. It is related to other nitro, amino, and acetamino derivatives of aromatic compounds, which have been studied for their potential applications in different fields, including their bioactivity and optical properties.

Synthesis Analysis

The synthesis of related compounds involves several steps, including nitration, reduction, acetylation, and cyclization reactions. For instance, derivatives of 2,3-dimethylbenzofuran were synthesized through cyclo-dehydration of nitrophenoxybutanones, followed by reduction and acetylation to obtain the corresponding acetaminobenzofurans . Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as NMR spectroscopy, X-ray single-crystal analysis, and DFT methods. For example, the structure of 2-chloro-N-(3-methylphenyl)acetamide was analyzed, revealing the conformation of the N-H bond and the geometric parameters of the acetanilide . The crystal and molecular structure of 3-acetamido-4-(cyclooctylamino)nitrobenzene was also determined, showing distorted conformations of the eight-membered rings and hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactions involving N-(2,3-dimethyl-6-nitrophenyl)acetamide and its derivatives can lead to various transformation products. For example, incubation with microorganisms can result in the formation of glucoside derivatives as detoxification products . The bioactivity of these compounds can also be affected by such transformations, as seen in the alteration of gene expression profiles in Arabidopsis thaliana .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,3-dimethyl-6-nitrophenyl)acetamide derivatives are influenced by their molecular structure. The planarity of the phenyl rings and the orientation of the acetamide group can affect the strain and π-bonding within the molecule . Additionally, the presence of nitro groups can contribute to the non-linear optical properties of these compounds, as observed in 3-nitroacetanilide .

Scientific Research Applications

  • Crystallography

    • Application : The crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide has been studied .
    • Method : The crystal structure was determined using X-ray diffraction .
    • Results : The results were published in the journal Zeitschrift für Kristallographie - New Crystal Structures .
  • Nonlinear Optics

    • Application : N-(3-nitrophenyl)acetamide (3NAA) has been used in the field of nonlinear optics .
    • Method : An optically transparent nonlinear single crystal of N-(3-Nitrophenyl) Acetamide (3NAA) was grown using a slow evaporation solution growth technique at room temperature .
    • Results : The first-order hyperpolarizability (β) was evaluated using density functional theory (DFT) quantum chemical calculations .

Safety And Hazards

“N-(2,3-dimethyl-6-nitrophenyl)acetamide” is classified as having acute toxicity - Category 4, Oral . It’s harmful if swallowed and precautions should be taken to avoid dust formation and contact with skin and eyes .

properties

IUPAC Name

N-(2,3-dimethyl-6-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-4-5-9(12(14)15)10(7(6)2)11-8(3)13/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLTXJVPEMCPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407977
Record name N-(2,3-dimethyl-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethyl-6-nitrophenyl)acetamide

CAS RN

138330-47-9
Record name N-(2,3-dimethyl-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-DIMETHYL-6'-NITROACETANILIDE
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